SPDMV-sulfo
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGNECNMJPGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125732 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101206-86-2 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Spdmv Sulfo
Established Synthetic Routes for SPDMV-sulfo and Structural Analogues
This compound is a commercially available ADC linker, characterized primarily by its glutathione-cleavable nature medchemexpress.comglpbio.comdcchemicals.comglpbio.commedchemexpress.com. While specific, detailed synthetic pathways for the preparation of this compound itself are not extensively documented in the public domain, its classification as a glutathione-cleavable linker is well-established. This type of linker is designed to remain stable during circulation in the bloodstream but to be efficiently cleaved within the cellular environment, often in response to elevated intracellular glutathione (B108866) concentrations, thereby releasing the conjugated cytotoxic payload medchemexpress.comnih.govmdpi.com.
Table 1: this compound: Classification and Properties
| Linker Name | CAS Number | Molecular Formula (approx.) | Molecular Weight (approx.) | Cleavage Mechanism | Primary Application | Storage Conditions |
| This compound | 2101206-86-2 | C15H18N2O7S3 | 434.51 g/mol | Glutathione-mediated | Antibody-Drug Conjugate (ADC) | Store at -20°C or -80°C |
| NO2-SPDMV-sulfo | 663599-00-6 | C15H17N3O9S3 | 479.51 g/mol | Glutathione-mediated | Antibody-Drug Conjugate (ADC) | Store as per CoA |
Note: Molecular formula and weight can vary slightly between suppliers. Data presented are indicative.
Strategies for Covalent Attachment: Linker-Payload and Linker-Antibody Conjugation via this compound
Analysis of Linker-Payload Attachment Chemistries
The precise chemical reactions utilized for attaching specific payloads to the this compound linker are generally proprietary or dependent on the particular payload's functional groups. However, the design of this compound as an ADC linker implies that it possesses reactive functionalities suitable for conjugation to a wide range of cytotoxic agents. Payload attachment typically involves exploiting reactive functional groups present on the payload molecule, such as amines, thiols, or other nucleophilic or electrophilic sites, which then react with complementary functional groups on the linker. While specific details for this compound are not provided, the general principle involves forming a stable covalent bond between the linker and the drug molecule, often through well-established organic chemistry reactions.
Methodologies for Linker-Antibody Bioconjugation
The conjugation of this compound-based linkers to antibodies is a key step in ADC synthesis. This process typically leverages established bioconjugation techniques that target specific amino acid residues on the antibody. Common methodologies include:
Amine Coupling: Targeting primary amines, primarily found on lysine (B10760008) residues and the N-terminus of antibodies. Reagents like N-hydroxysuccinimide (NHS) esters are frequently used, forming stable amide bonds medchemexpress.com. The "sulfo" group in this compound may enhance the solubility of the linker during this amine-reactive conjugation process.
Sulfhydryl Coupling: Targeting cysteine residues, which are often found in disulfide bonds within the antibody structure. These disulfide bonds can be selectively reduced to expose free sulfhydryl groups, which can then react with maleimide (B117702) or iodoacetyl groups present on the linker dcchemicals.com.
Table 2: General Antibody Conjugation Chemistries in ADC Development (Contextual)
| Target Group on Antibody | Reactive Group on Linker | Common Reagents | Resulting Bond Type | Notes |
| Primary Amine (Lys, N-terminus) | NHS Ester | NHS esters | Amide bond | Widely used, pH 7-9. Sulfo-NHS enhances solubility. medchemexpress.com |
| Sulfhydryl (Cysteine) | Maleimide | Maleimides | Thioether bond | Requires reduction of disulfide bonds. dcchemicals.com |
| Sulfhydryl (Cysteine) | Iodoacetyl | Iodoacetyl groups | Thioether bond | Used for immobilization. dcchemicals.com |
Advanced Analytical and Structural Characterization of Spdmv Sulfo and Conjugates
Chromatographic Techniques for High-Resolution Analysis of SPDMV-sulfo Conjugates
Chromatographic methods are fundamental in assessing the heterogeneity of ADCs, including those synthesized with this compound. These techniques provide critical information on the distribution of drug-to-antibody ratios (DAR), the presence of aggregates and fragments, and the stability of the conjugate.
Size-Exclusion Chromatography (SEC) for Oligomerization State and Fragmentation Analysis
Size-exclusion chromatography (SEC) is a non-denaturing technique used to separate molecules based on their hydrodynamic radius. It is a cornerstone for monitoring the aggregation and fragmentation of this compound conjugates, which are critical quality attributes that can impact both efficacy and immunogenicity.
Detailed Research Findings: In the analysis of an this compound conjugate, SEC is employed to quantify the presence of high molecular weight species (HMWS), such as dimers and higher-order oligomers, as well as low molecular weight species (LMWS), which may include fragments of the antibody. The conjugation process, particularly with hydrophobic payloads, can sometimes induce aggregation. SEC provides a reliable method to monitor the monomeric purity of the ADC. For instance, a typical analysis of a freshly prepared this compound ADC might show a high percentage of the monomeric form, with minimal aggregation. Stability studies often involve SEC to track changes in the oligomerization state over time and under various stress conditions.
Interactive Data Table: SEC Analysis of this compound Conjugate Stability
| Timepoint | Condition | Monomer (%) | Dimer (%) | Aggregate (%) | Fragment (%) |
| T=0 | 4°C | 98.5 | 1.0 | 0.3 | 0.2 |
| 1 Month | 4°C | 98.2 | 1.2 | 0.4 | 0.2 |
| 1 Month | 25°C | 97.0 | 2.0 | 0.7 | 0.3 |
| 1 Month | 40°C | 92.5 | 5.5 | 1.5 | 0.5 |
This data is illustrative and represents typical results for an ADC with a cleavable linker.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Detailed Research Findings: In a typical HIC separation of an this compound conjugate, a salt gradient is used to elute the different species from the column. nih.gov The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values (DAR 2, DAR 4, DAR 6, and DAR 8 for typical cysteine-linked ADCs). The area of each peak corresponds to the relative abundance of that species, allowing for the calculation of the average DAR. This technique is crucial for ensuring batch-to-batch consistency and for understanding the relationship between DAR and biological activity.
Interactive Data Table: HIC Profile of a Representative this compound Conjugate Batch
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.1 |
| DAR 2 | 8.9 | 18.5 |
| DAR 4 | 12.4 | 45.3 |
| DAR 6 | 15.1 | 25.6 |
| DAR 8 | 17.8 | 5.5 |
| Average DAR | 4.2 |
This data is illustrative and represents typical results for an ADC with a cleavable linker.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Payload Stability and Release Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the stability of the this compound linker and for profiling the release of the payload. creative-proteomics.com Under denaturing conditions, RP-HPLC can separate the light and heavy chains of the antibody, providing further insight into the distribution of the drug-linker.
Detailed Research Findings: RP-HPLC methods can be developed to monitor the release of the free drug from the ADC over time, which is a critical parameter for stability assessment. nih.gov For an this compound conjugate, which has a glutathione-cleavable disulfide bond, in vitro stability studies in plasma can be performed. axispharm.com Samples are taken at various time points, and RP-HPLC is used to quantify the amount of released payload. This provides valuable information on the linker's stability in a biologically relevant matrix. Furthermore, RP-HPLC can be used as an orthogonal method to HIC for DAR determination by analyzing the reduced and separated light and heavy chains. nih.gov
Interactive Data Table: In Vitro Plasma Stability of an this compound Conjugate by RP-HPLC
| Incubation Time (hours) | Free Payload (%) |
| 0 | <0.1 |
| 6 | 0.5 |
| 12 | 1.2 |
| 24 | 2.5 |
| 48 | 5.1 |
This data is illustrative and represents typical results for an ADC with a cleavable linker.
Mass Spectrometry for Comprehensive Structural Elucidation of this compound Bioconjugates
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of ADCs, providing precise mass information that complements chromatographic data.
Intact Protein Mass Spectrometry for Conjugate Molecular Weight and DAR Validation
Intact protein mass spectrometry involves the analysis of the entire ADC molecule under denaturing or native conditions. This technique provides a direct measurement of the molecular weight of the different drug-loaded species and serves as a crucial validation for the DAR values obtained by HIC.
Detailed Research Findings: For an this compound conjugate, intact MS analysis reveals a distribution of masses corresponding to the antibody conjugated with zero, two, four, six, or eight drug-linker moieties. The mass difference between consecutive peaks should correspond to the mass of two this compound-payload molecules. This analysis confirms the successful conjugation and provides a highly accurate average DAR value. Native MS, where the analysis is performed under non-denaturing conditions, can provide information on the intact ADC, preserving the non-covalent interactions between the antibody chains. sterlingpharmasolutions.com
Interactive Data Table: Intact Mass Analysis of a Representative this compound Conjugate
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Mass Accuracy (ppm) |
| DAR 0 | 148,050 | 148,052 | 13.5 |
| DAR 2 | 149,880 | 149,883 | 20.0 |
| DAR 4 | 151,712 | 151,714 | 13.2 |
| DAR 6 | 153,545 | 153,545 | 0.0 |
| DAR 8 | 155,376 | 155,376 | 0.0 |
| Average DAR | 4.1 |
This data is illustrative and represents typical results for an ADC with a cleavable linker.
Peptide Mapping for Precise Identification of Conjugation Sites and Modifications
Peptide mapping is a powerful technique used to confirm the primary sequence of the antibody and to identify the precise locations of conjugation. The ADC is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Research Findings: For an this compound conjugate, which is designed to link to cysteine residues, peptide mapping is used to confirm that the conjugation occurs at the intended interchain cysteine sites within the antibody's hinge region. sciex.com The analysis of the digested peptide mixture will reveal peptides containing the this compound-payload moiety attached to a cysteine residue. The fragmentation pattern of these modified peptides in the mass spectrometer provides definitive evidence of the conjugation site. This technique is also invaluable for identifying any potential off-target conjugation or other post-translational modifications. sciex.com
Interactive Data Table: Peptide Mapping Results for a Cysteine-Linked this compound Conjugate
| Peptide Sequence | Modification | Conjugation Site | Observed Mass (Da) | Theoretical Mass (Da) |
| ...SDKTHTCPPCPAPELLG... | This compound-Payload | Cys-220 (Heavy Chain) | 5432.1 | 5432.0 |
| ...THTCPPCPAPELLG... | This compound-Payload | Cys-226 (Heavy Chain) | 4876.5 | 4876.4 |
| ...V-C-Payload | Cys-229 (Heavy Chain) | 4567.8 | 4567.7 | |
| ...RTVAAPSVFIFPPSDEQLK... | Unmodified | - | 2163.1 | 2163.1 |
This data is illustrative and represents typical results for an ADC with a cleavable linker.
Spectroscopic Investigations of this compound and Related Conjugates
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, robust, and convenient method for determining the average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR). nih.govcncb.ac.cn The calculation relies on the Beer-Lambert law and the distinct absorbance maxima of the protein and the cytotoxic payload.
The antibody component of the ADC typically exhibits a maximum absorbance at a wavelength of 280 nm, due to the presence of tryptophan and tyrosine residues. The maytansinoid payload within the this compound complex has its own characteristic absorbance maximum at a different wavelength (e.g., around 252 nm). By measuring the absorbance of the purified ADC solution at both 280 nm and the payload's specific maximum, and using the known extinction coefficients for both the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated. nih.gov This technique is widely used in quality control for ADC production. pharmiweb.com
Table 2: Example Calculation of DAR for an this compound Conjugate using UV-Vis Spectroscopy
| Parameter | Symbol | Value | Unit |
| Measured Absorbance at 280 nm | A280 | 1.250 | AU |
| Measured Absorbance at 252 nm | A252 | 0.850 | AU |
| Antibody Extinction Coeff. at 280 nm | εAb,280 | 210,000 | M-1cm-1 |
| Antibody Extinction Coeff. at 252 nm | εAb,252 | 84,000 | M-1cm-1 |
| Drug Extinction Coeff. at 280 nm | εDrug,280 | 5,000 | M-1cm-1 |
| Drug Extinction Coeff. at 252 nm | εDrug,252 | 25,000 | M-1cm-1 |
| Calculated Antibody Concentration | CAb | 5.76 x 10-6 | M |
| Calculated Drug Concentration | CDrug | 1.47 x 10-5 | M |
| Calculated Drug-to-Antibody Ratio | DAR | 3.8 |
Note: This is a hypothetical calculation for illustrative purposes. The DAR is derived from solving a set of simultaneous equations based on the Beer-Lambert Law (A = εcl) for a mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the atomic-level structural elucidation of molecules. While the large size (~150 kDa) of a full ADC presents challenges for traditional NMR analysis, the technique is invaluable for characterizing the this compound linker-payload component before conjugation. nih.gov One-dimensional (1D) NMR, such as 1H and 13C NMR, is used to verify the chemical structure, confirm the presence of all expected protons and carbons, and ensure the purity of the synthetic linker-drug.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and assessing the secondary structure of proteins. creative-proteomics.com For the this compound ADC, FTIR serves two primary purposes. First, it can confirm successful conjugation by identifying the characteristic vibrational frequencies of the functional groups present in the linker and payload that are absent in the naked antibody. researchgate.net This includes vibrations from amide bonds in the linker, carbonyl groups in the maytansinoid, and potentially the S-O stretches of the sulfo group.
Second, FTIR is highly sensitive to the secondary structure of the antibody. americanpharmaceuticalreview.com The Amide I band (1600-1700 cm-1), arising mainly from C=O stretching vibrations of the peptide backbone, is particularly informative. nih.gov By comparing the Amide I band of the conjugated antibody to the naked mAb, scientists can determine if the conjugation process has altered the relative proportions of secondary structure elements like β-sheets and α-helices, providing crucial information about the structural integrity of the final product. creative-proteomics.com
Table 3: Characteristic FTIR Vibrational Frequencies for this compound Conjugate Analysis
| Functional Group | Component | Expected Wavenumber (cm-1) |
| Amide I (C=O stretch) | Antibody Backbone (β-sheet) | ~1630 - 1640 |
| Amide II (N-H bend, C-N stretch) | Antibody Backbone | ~1510 - 1550 |
| Amide (C=O stretch) | Linker, Payload | ~1650 - 1680 |
| Ester (C=O stretch) | Maytansinoid Payload | ~1735 - 1750 |
| Aromatic C=C | Maytansinoid Payload | ~1450 - 1600 |
| Sulfonate (S=O stretch) | Sulfo group on Linker | ~1300 - 1350 |
Circular Dichroism (CD) spectroscopy is a highly sensitive spectroscopic technique used to investigate the chiral properties of molecules, making it exceptionally well-suited for studying the structure of proteins. creative-biolabs.com The analysis of an ADC like an this compound conjugate by CD provides critical information on the potential impact of the drug-linker conjugation on the antibody's secondary and tertiary structure. nih.gov
The far-UV region of the CD spectrum (190-250 nm) is used to assess the secondary structure. creative-biolabs.com The characteristic spectra of α-helices, β-sheets, and random coils allow for the quantitative estimation of these structural elements. A comparison of the far-UV CD spectra of the naked antibody and the final ADC is performed to confirm that the predominantly β-sheet structure of the immunoglobulin domains remains intact after conjugation. einsteinmed.edu
X-ray Crystallography and Diffraction Studies of this compound and its Conjugates
Analysis of Intermolecular Interactions and Crystal Packing within this compound Crystal StructuresNo information available.
A table of compound names mentioned in the article cannot be generated as no compounds were discussed.
Mechanistic Investigations of Spdmv Sulfo Cleavage and Conjugate Release
Biochemical Mechanisms Underlying Glutathione-Mediated Cleavage of SPDMV-sulfo
This compound is characterized as a glutathione-cleavable linker, indicating that its primary mechanism of release is mediated by glutathione (B108866) (GSH) medchemexpress.comfujifilm.comglpbio.commedchemexpress.comglpbio.com. Glutathione, a tripeptide thiol, is abundant in the cytoplasm of cells, typically at concentrations ranging from 1 to 10 mM, significantly higher than its concentration in blood plasma (approximately 5 µM) nih.gov. This concentration gradient is a key factor in the selective release of the payload within target cells.
The cleavage mechanism for this compound is understood to involve the reduction of a disulfide bond (-S-S-) present within its structure nih.govaxispharm.comnjbio.com. Glutathione acts as a reducing agent, directly attacking the disulfide bond through a nucleophilic substitution reaction. This process typically involves the formation of a mixed disulfide intermediate between glutathione and one of the sulfur atoms of the disulfide bond, followed by a second attack by another glutathione molecule. This results in the reduction of the disulfide bond, releasing the free thiol of the linker and oxidized glutathione (GSSG) nih.govnih.govnih.govmdpi.comembopress.org. The presence of a disulfide bond is a common feature in linkers designed for GSH-mediated cleavage, as it provides a readily cleavable moiety in the reducing environment of the cell nih.govnjbio.com. The kinetics of this disulfide bond cleavage can be modulated by factors such as steric hindrance around the disulfide bond, which can influence the efficiency and rate of the reaction nih.govaxispharm.comnjbio.com.
Role of Endogenous Enzymes in this compound Linker Processing within Non-Human Biological Systems
While glutathione-mediated reduction is the primary biochemical trigger for this compound cleavage, the involvement of other endogenous enzymes in its processing within non-human biological systems is a subject of ongoing investigation in linker design. Although specific research detailing the enzymatic cleavage of this compound by enzymes other than glutathione is not extensively documented in the provided search results, general principles of linker chemistry suggest potential pathways.
Linkers in ADCs are often designed to be stable in circulation but labile within target cells, where various enzymes are present. For instance, some cleavable linkers utilize peptide sequences that are substrates for lysosomal enzymes like cathepsins, or pH-sensitive bonds that hydrolyze in the acidic environment of endosomes and lysosomes nih.govnjbio.comfrontiersin.orgnih.govbiorxiv.org. While this compound's primary mechanism is GSH-mediated reduction, it is conceivable that structural modifications or specific cellular contexts in non-human systems could engage other enzymatic pathways for processing or degradation. However, the current literature primarily highlights its function as a disulfide-based, GSH-cleavable linker.
Stability Profiling of this compound-Containing Linkers in Relevant In Vitro Biological Media
The stability of this compound-containing linkers in various in vitro biological media is crucial for ensuring that the cytotoxic payload remains attached to the antibody during circulation, thereby minimizing off-target toxicity. Studies on similar disulfide-containing linkers and general ADC linker stability indicate that these moieties are designed for robustness in the plasma environment.
Disulfide linkers, including those similar in function to this compound, are generally reported to exhibit good stability in blood plasma and serum under non-reducing conditions nih.govnjbio.comsterlingpharmasolutions.comresearchgate.net. For example, sulfone linkers have demonstrated improved stability in human plasma compared to maleimide (B117702) conjugates nih.gov. While specific quantitative stability data (e.g., half-life) for this compound across a range of media like plasma, serum, and different pH buffers are not explicitly detailed in the provided snippets, the general design principle for GSH-cleavable linkers emphasizes high stability in circulation nih.govnjbio.comfrontiersin.org. This stability prevents premature payload release, which could lead to systemic toxicity nih.govfrontiersin.orgbiorxiv.org. The "sulfo" component in this compound might also contribute to enhanced aqueous solubility and potentially influence stability profiles, as seen with sulfated β-galactose-based linkers cam.ac.uk.
Molecular Interactions and Biological Target Engagement Studies
Chemical Biology Approaches for SPDMV-sulfo Interaction Profiling
Strategies for Labeling Biomolecules (e.g., Proteins, RNA, Carbohydrates) using this compound Derivatives
The current body of scientific literature highlights the application of this compound primarily as a specialized linker molecule for the conjugation of cytotoxic drugs to antibodies, forming Antibody-Drug Conjugates (ADCs). cymitquimica.commedchemexpress.comglpbio.comdcchemicals.comglpbio.com Its design facilitates a stable linkage between the antibody and the drug in circulation, with a mechanism for selective cleavage and drug release within the target cell. While its utility is well-documented in the context of protein (antibody) labeling, information regarding the use of this compound or its derivatives for the direct labeling of RNA or carbohydrates is not presently available in published research.
The primary strategy for utilizing this compound in protein labeling revolves around its heterobifunctional architecture. This architecture consists of two key reactive groups designed to interact with specific functional groups on the antibody and the therapeutic payload, respectively. The process typically involves a sequential conjugation strategy to ensure precise and efficient labeling.
Detailed research findings on the mechanism of this compound in protein conjugation reveal a two-step process:
Activation and Antibody Conjugation: The this compound linker contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This functional group is reactive towards primary amines, such as the side chain of lysine (B10760008) residues present on the surface of antibodies. The reaction forms a stable amide bond, covalently attaching the linker to the antibody. The inclusion of a sulfo group enhances the water solubility of the linker, allowing the conjugation reaction to be performed in aqueous buffers under mild conditions, which helps to maintain the integrity and biological activity of the antibody.
Payload Attachment: The other end of the this compound linker features a pyridyldithio group. This group is reactive towards free sulfhydryl (thiol) groups. Many cytotoxic drugs used in ADCs are modified to contain a thiol group for this purpose. The reaction between the pyridyldithio group on the antibody-linker intermediate and the thiol group on the drug results in the formation of a disulfide bond. This disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cytoplasm, which is rich in glutathione (B108866). This intracellular cleavage is the key to the targeted release of the drug.
The table below details the functional components of the this compound linker and their roles in the labeling of proteins (antibodies).
| Functional Component | Reactive Towards | Bond Formed | Purpose in Protein Labeling |
| Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | Primary amines (e.g., lysine residues on antibodies) | Amide bond | Covalently attaches the linker to the protein (antibody). The sulfo group increases water solubility. |
| Pyridyldithio group | Sulfhydryl (thiol) groups (on a payload molecule) | Disulfide bond | Covalently attaches the therapeutic payload to the antibody-linker complex. |
| Disulfide bond | Glutathione (intracellular reducing agent) | Cleaved | Provides a mechanism for the targeted release of the payload inside the target cell. |
It is important to note that while the core application of this compound is in the realm of ADCs, the fundamental principles of its reactive groups could theoretically be adapted for other protein labeling applications where a disulfide-cleavable linkage is desired. However, specific examples of this compound derivatives for broader biomolecule labeling, particularly for RNA and carbohydrates, are not documented. Research into the modification of this compound to incorporate other reactive moieties for targeting different functional groups on a wider range of biomolecules could be a potential area for future investigation.
Despite a comprehensive search for preclinical research on the chemical compound "this compound," no specific data regarding its in vitro cellular activity or non-clinical pharmacokinetics in animal models could be located.
The performed searches did not yield any studies detailing the evaluation of cell-based cytotoxicity of this compound conjugates in non-human cell lines. Similarly, there was no information available concerning the investigation of its cellular uptake and intracellular trafficking mechanisms.
Furthermore, no non-clinical pharmacokinetic (PK) studies of antibody-drug conjugates (ADCs) enabled by this compound in animal models were found. This includes a lack of data on the assessment of its distribution, metabolism, and excretion (DME) in preclinical species. Information regarding the specific enzymatic pathways of this compound metabolism, with a focus on sulfotransferases in non-human systems, was also not available. Consequently, no metabolomic profiling of this compound biotransformation products in non-human biofluids and tissues could be retrieved.
Due to the absence of specific preclinical data for "this compound" in the provided search results, it is not possible to generate the requested article with the specified detailed research findings and data tables. The available information is of a general nature regarding antibody-drug conjugates and does not provide the specific details required to address the outlined sections and subsections for "this compound."
Preclinical Pharmacological Research of Spdmv Sulfo Containing Antibody Drug Conjugates
Preclinical Pharmacodynamic (PD) Evaluations in Animal Models
No publicly available data exists for this section.
Assessment of Conjugate Efficacy in Non-Human Disease Models
No publicly available data exists for this section. An illustrative data table format is provided below to indicate the type of information required for such an assessment.
Illustrative Data Table: Efficacy of a Hypothetical ADC-SPDMV-sulfo in a Xenograft Model
| Treatment Group | Tumor Model | Endpoint | Result |
|---|---|---|---|
| Vehicle Control | Breast Cancer (MCF-7) | Tumor Volume Change | Data not available |
| ADC-SPDMV-sulfo | Breast Cancer (MCF-7) | Tumor Volume Change | Data not available |
Correlation of PK/PD Parameters with SPDMV-sulfo Linker Properties and Design
No publicly available data exists to analyze the specific correlation between the pharmacokinetic/pharmacodynamic parameters and the design of the this compound linker.
Computational Chemistry and in Silico Approaches in Spdmv Sulfo Research
Molecular Docking Studies for Prediction of Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nih.gov. For ADCs, docking studies can be employed to understand how linkers, or the entire ADC complex, interact with biological targets or cellular components, although specific docking studies directly on SPDMV-sulfo with explicit biological targets are not widely detailed in the provided search results. Generally, docking simulations involve predicting binding affinities and identifying key interaction points between a ligand (e.g., a drug payload or a linker component) and its target protein nih.gov. The process typically involves preparing the protein and ligand structures, performing the docking simulation, and then analyzing the results to identify favorable binding poses and estimate binding energies. For instance, docking studies have been used to explore binding modes of sulfonamide derivatives to SARS-CoV-2 main protease to identify potential anti-COVID-19 drug candidates nih.gov. While not directly involving this compound, this illustrates the principle of using docking for drug discovery and mechanistic insight.
Molecular Dynamics Simulations of this compound Conjugates and Cleavage Events
Molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecular systems, including the conformational changes, stability, and interactions of conjugates researchgate.netmdpi.com. For this compound, MD simulations could be used to study the dynamic behavior of the linker within an ADC construct, how it interacts with the antibody and the payload, and to investigate the process of linker cleavage. The disulfide bond within the SPDMV linker structure is known to be cleavable under reducing conditions, such as those found intracellularly medchemexpress.comaxispharm.com. MD simulations could model the environmental factors (e.g., presence of glutathione) that trigger this cleavage, providing detailed information on the transition states and the kinetics of the release event. Such simulations can help in understanding the stability of the ADC in circulation and the efficiency of drug release within the target cell. For example, MD simulations have been used to study surfactant mixtures at interfaces, revealing details about molecular orientation and hydrogen bonding mdpi.com, which, by analogy, could be applied to understanding the dynamic interactions within complex ADC structures.
Quantum Chemical Calculations for Reactive Site Prediction and Mechanistic Insights
Quantum chemical calculations, often employing density functional theory (DFT), are powerful tools for predicting molecular properties, electronic structures, and reaction mechanisms at an atomic level researchgate.netjstar-research.comjinr.ruorientjchem.org. For this compound, these calculations can be used to identify its reactive sites, predict the stability of its various functional groups, and elucidate the precise chemical mechanisms involved in its cleavage or conjugation. Understanding the electronic distribution and bond strengths within the this compound molecule can reveal which parts of the molecule are most susceptible to chemical reactions or enzymatic cleavage. For example, quantum chemical calculations have been used to determine the conformational analysis, energy, and structural parameters of molecules like ethyl methyl sulfone researchgate.net, and to gain mechanistic insights into chemical reactions, such as the Passerini reaction chemrxiv.org or the synthesis of anticancer drugs like Gefitinib orientjchem.org. These methods provide fundamental data on electron distribution, charge transfer, and transition states, which are crucial for understanding the chemical behavior of linkers like this compound.
Application of Artificial Intelligence and Machine Learning in this compound Conjugate Design and Analytical Data Interpretation
Compound List:
this compound
SPDB-sulfo cymitquimica.com
NO2-SPDMV-sulfo medchemexpress.com
SPDMV medchemexpress.com
Ethyl methyl sulfone researchgate.net
Sodium dodecyl sulfate (B86663) (SDS) mdpi.com
Perfluorohexanoic acid (PFHXA) mdpi.com
Gefitinib orientjchem.org
Ampicillin nih.gov
Streptomycin nih.gov
Fluconazole nih.gov
Methyl 4-sulfamoylbenzoate nih.gov
Thalidomide-NH-PEG7 fujifilm.com
2',3'-cGAMP-C2-SH fujifilm.com
(+)-CBI-CDPI1 fujifilm.com
Calicheamicins fujifilm.com
Duocarmycins fujifilm.com
Pyrrolobenzodiazepines (PBDs) fujifilm.com
Camptothecins fujifilm.com
Daunorubicins/Doxorubicins fujifilm.com
Auristatins fujifilm.com
Maytansinoids fujifilm.com
Hypothemycin
Emerging Research Directions and Future Perspectives for Spdmv Sulfo
Integration of SPDMV-sulfo in Multi-Functional Bioconjugates and Nanomaterial Architectures
The versatility of this compound extends beyond its primary application in antibody-drug conjugates (ADCs). Researchers are increasingly exploring its integration into more complex, multi-functional systems to enhance therapeutic efficacy and diagnostic capabilities.
Multi-Functional Bioconjugates: The disulfide bond in this compound, which is susceptible to cleavage by glutathione (B108866), is a key feature being exploited in the design of sophisticated bioconjugates. mdpi.com These constructs can carry multiple therapeutic agents or a combination of therapeutic and diagnostic moieties. For instance, this compound could be used to link a cytotoxic drug and an imaging agent to a targeting protein, creating a "theranostic" agent that allows for simultaneous tracking and treatment of a disease. The glutathione-mediated cleavage ensures that both the drug and the imaging agent are released within the target cells.
Nanomaterial Architectures: this compound is also a prime candidate for the development of advanced nanomaterial-based drug delivery systems. Its disulfide linkage can be incorporated into the structure of nanoparticles, polymeric micelles, and nanogels, rendering them responsive to the intracellular environment. rsc.orgnih.govresearchgate.net For example, doxorubicin-loaded polymeric micelles that are core-cross-linked with disulfide linkages have been shown to prevent premature drug release in the bloodstream and facilitate rapid drug release inside cancer cells. rsc.org Similarly, disulfide-cross-linked nanogels can degrade in the reductive tumor microenvironment to release their therapeutic payload. researchgate.net The integration of this compound into these architectures could offer a robust strategy for creating highly stable and targeted nanomedicines.
| Application Area | This compound Integration Concept | Potential Advantage |
|---|---|---|
| Theranostics | Linking a cytotoxic drug and a fluorescent dye to an antibody. | Simultaneous real-time imaging and targeted therapy with intracellular release. |
| Combination Therapy | Conjugating two different drugs with complementary mechanisms of action to a single targeting moiety. | Synergistic anti-cancer effects with targeted co-delivery. |
| Stimuli-Responsive Nanoparticles | Incorporating this compound as a cross-linker in the core of polymeric nanoparticles. | Enhanced stability in circulation and triggered payload release in the tumor microenvironment. rsc.org |
| Drug-Eluting Nanogels | Using this compound to create disulfide-cross-linked hydrogel networks for drug encapsulation. | Controlled and localized drug release in response to intracellular glutathione levels. researchgate.net |
Development of this compound Derivatives for Novel Chemical Biology Tools and Therapeutic Modalities
The core structure of this compound can be modified to create a new generation of chemical biology tools and therapeutic modalities, including PROteolysis TArgeting Chimeras (PROTACs) and chemical probes.
PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov The development of glutathione-responsive PROTACs is an emerging area of research. researchgate.netnih.gov By incorporating a glutathione-cleavable linker like this compound, it is possible to design "caged" PROTACs that are activated only within the target cells. nih.gov This approach could enhance the tumor-selectivity and reduce the off-target effects of PROTACs. For instance, a folate group could be attached to a PROTAC via an this compound linker, allowing for targeted delivery to folate receptor-overexpressing cancer cells and subsequent intracellular activation. nih.gov
Chemical Probes: The disulfide bond in this compound makes it an ideal component for the design of chemical probes for detecting and quantifying glutathione in biological systems. rsc.orgnih.govmdpi.comacs.orgmagtech.com.cn For example, a fluorescent probe could be constructed with a Förster resonance energy transfer (FRET) pair linked by this compound. In its intact state, the probe would exhibit a specific fluorescence signal. Upon cleavage of the disulfide bond by glutathione, the FRET pair would be separated, leading to a change in the fluorescence signal that can be correlated with glutathione concentration. nih.gov Such probes are valuable tools for studying cellular redox states and their role in various diseases.
Advancements in High-Throughput Screening Methodologies Utilizing this compound Conjugates
High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid evaluation of large libraries of compounds. theprismlab.orgaacrjournals.org The development of specialized HTS assays for ADCs is an active area of research. news-medical.netmanhattanbiosolutions.com For this compound conjugates, HTS methodologies would be essential for optimizing their therapeutic properties.
Cell-Based Assays: HTS platforms like PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) can be adapted to screen ADCs across hundreds of cell lines simultaneously. theprismlab.orgaacrjournals.org This approach would allow for the comprehensive characterization of this compound-based ADCs, providing insights into their target specificity, potency, and mechanisms of action.
Enzymatic and Stability Assays: HTS can also be employed to assess the cleavage efficiency and stability of this compound linkers. news-medical.netpreprints.org For instance, FRET-based assays can be used to screen libraries of peptide linkers for their cleavage by specific lysosomal proteases. manhattanbiosolutions.compreprints.org Similar high-throughput methods could be developed to evaluate the cleavage of this compound by glutathione and its stability in plasma.
| Screening Method | Application to this compound Conjugates | Key Parameters Assessed |
|---|---|---|
| PRISM Pooled Cell Line Screening | Evaluating the cytotoxic activity of this compound ADCs across a diverse panel of cancer cell lines. theprismlab.orgaacrjournals.org | Target antigen-dependent potency, bystander killing effect, and biomarkers of sensitivity/resistance. |
| High-Throughput Flow Cytometry | Assessing ADC binding and internalization. | Antibody affinity and receptor-mediated endocytosis rates. |
| FRET-Based Cleavage Assays | Quantifying the rate of disulfide bond cleavage by glutathione. nih.gov | Linker cleavage kinetics and specificity. |
| Plasma Stability Assays | Incubating this compound conjugates in human and mouse plasma to assess premature payload release. preprints.org | Linker stability and potential for off-target toxicity. |
Overcoming Challenges and Exploring Opportunities in this compound Conjugate Research
Despite the promise of this compound and other cleavable linkers, there are challenges that need to be addressed to maximize their therapeutic potential. veranova.comnih.govmdpi.comappliedclinicaltrialsonline.com
Challenges:
Stability vs. Cleavage: A key challenge is achieving the right balance between linker stability in systemic circulation and efficient cleavage within the target tumor cells. cam.ac.uknih.gov Premature release of the cytotoxic payload can lead to off-target toxicity, while inefficient cleavage can reduce the efficacy of the ADC. appliedclinicaltrialsonline.com
Heterogeneity: The random distribution of conjugation sites on an antibody can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This heterogeneity can impact the pharmacokinetics and therapeutic index of the ADC. appliedclinicaltrialsonline.com
Drug Resistance: Cancer cells can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen and upregulation of drug efflux pumps. mdpi.com
Opportunities:
Linker Optimization: There is an opportunity to fine-tune the structure of this compound to modulate its stability and cleavage kinetics. This could involve introducing steric hindrance around the disulfide bond to reduce its susceptibility to premature cleavage.
Site-Specific Conjugation: The use of site-specific conjugation technologies can lead to the production of homogeneous ADCs with a defined DAR, which can improve their safety and efficacy. appliedclinicaltrialsonline.com
Novel Payloads: Combining this compound with novel cytotoxic payloads that have different mechanisms of action could help to overcome drug resistance. mdpi.com
Analysis of the Patent Landscape and Intellectual Property Considerations in this compound Technology from an Academic Perspective
The patent landscape for ADCs is complex and crowded, with numerous patents covering antibodies, linkers, payloads, and conjugation methods. nih.govpatentdocs.orgpatentdocs.orgresearchgate.netresearchgate.net From an academic perspective, understanding this landscape is crucial for identifying areas of innovation and potential for new intellectual property.
Key Areas of Patent Activity:
Linker Chemistry: A significant number of patents focus on novel linker designs that offer improved stability and controlled payload release. nih.govpatentdocs.org This includes patents on cleavable linkers that are sensitive to various stimuli, such as pH, enzymes, and reducing agents like glutathione. cam.ac.ukpatentdocs.org
Conjugation Methods: Patents also cover site-specific conjugation technologies that enable the production of homogeneous ADCs.
Novel Payloads: The discovery and patenting of new classes of highly potent cytotoxic agents for use in ADCs is an active area of research. nih.gov
For academic researchers, there are opportunities to contribute to this field by developing novel linker technologies, such as derivatives of this compound, that offer distinct advantages over existing approaches. Collaborations with industry partners can facilitate the translation of these academic discoveries into clinical applications.
Future Outlook for this compound in Advancing Chemical Biology and Drug Discovery Research
The future for this compound and other glutathione-responsive linkers is bright. rsc.org As our understanding of the tumor microenvironment and the mechanisms of drug resistance deepens, the demand for "smart" linkers that can respond to specific biological cues will continue to grow.
Future Trends:
Multi-Staged Drug Delivery: this compound could be incorporated into multi-stage drug delivery systems that respond sequentially to different stimuli in the tumor microenvironment, leading to even greater targeting specificity.
Combination with Immunotherapy: There is growing interest in combining ADCs with immunotherapy to enhance the anti-tumor immune response. This compound-based ADCs could be designed to not only kill tumor cells but also to release immunomodulatory agents that stimulate an immune attack against the cancer.
Personalized Medicine: The development of this compound-based chemical probes for measuring intracellular glutathione levels could aid in the development of personalized medicine approaches, where the choice of therapy is tailored to the specific characteristics of a patient's tumor.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing SPDMV-sulfo, and how can researchers validate its structural integrity?
- Methodological Answer : this compound is synthesized via NHS-ester activation of disulfide-containing intermediates. Purification typically involves reversed-phase HPLC, with structural confirmation using LC-MS (for molecular weight verification) and H/C NMR (to confirm disulfide bond formation and sulfo-group incorporation). Researchers should cross-validate purity using orthogonal methods, such as UV-Vis spectroscopy for quantifying reactive ester groups .
Q. What analytical techniques are essential for characterizing this compound in antibody-drug conjugate (ADC) applications?
- Methodological Answer : Critical techniques include:
- HPLC-SEC : To monitor aggregation post-conjugation.
- Ellman’s assay : To quantify free thiols and confirm disulfide stability.
- MALDI-TOF/MS : To determine drug-to-antibody ratio (DAR).
Researchers must establish baseline stability profiles in PBS (pH 7.4) and serum-containing buffers to assess hydrolytic degradation .
Q. How does this compound compare to other disulfide-based crosslinkers (e.g., SPDP) in terms of conjugation efficiency?
- Methodological Answer : this compound’s sulfonate group enhances water solubility, reducing aggregation during ADC synthesis. Comparative studies should control for molar ratios (crosslinker:antibody), pH (optimized at 6.5–7.5), and incubation time (typically 2–4 hrs at 4°C). Efficiency is quantified via DAR using hydrophobic interaction chromatography (HIC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?
- Methodological Answer : Discrepancies often arise from variability in buffer composition (e.g., redox-active agents like glutathione) or temperature. To address this:
- Conduct stability assays in simulated intracellular environments (e.g., 5 mM glutathione, pH 5.0).
- Use LC-MS/MS to track disulfide cleavage kinetics.
- Replicate studies across multiple labs with standardized protocols to isolate confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s impact on ADC pharmacokinetics and toxicity?
- Methodological Answer : Employ a tiered approach:
In vitro : Test plasma stability and off-target binding using surface plasmon resonance (SPR).
In vivo : Use murine xenograft models with LC-MS/MS to quantify payload release.
Controls : Include non-cleavable linkers (e.g., PEG-based) to isolate disulfide-specific effects.
Document batch-to-batch variability in linker-drug homogeneity .
Q. How can interdisciplinary approaches improve the functional analysis of this compound in novel therapeutic contexts?
- Methodological Answer : Integrate:
- Computational modeling : Predict disulfide bond stability under varying redox conditions (e.g., density functional theory).
- Single-molecule imaging : Track real-time linker cleavage in live cells.
- Multi-omics : Correlate ADC efficacy with tumor microenvironment biomarkers (e.g., hypoxia-inducible factors).
Collaborative frameworks should align with FAIR data principles for reproducibility .
Data Management & Reporting
Q. What standards should researchers follow when reporting this compound-related data to ensure reproducibility?
- Methodological Answer : Adhere to the following:
- Metadata : Document synthesis batch IDs, storage conditions (-80°C in anhydrous DMSO), and purity certificates.
- FAIR compliance : Use repositories like Zenodo to share raw MS/NMR spectra.
- Contradiction reporting : Highlight outliers in conjugation efficiency with potential explanations (e.g., antibody glycosylation differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
